molecular formula C22H22N2O6S B2488880 N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide CAS No. 896317-18-3

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2488880
CAS No.: 896317-18-3
M. Wt: 442.49
InChI Key: KOXPXNXCFALYGE-UHFFFAOYSA-N
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Description

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(3-methoxyphenyl)methyl]ethanediamide is a complex organic compound that features a combination of benzenesulfonyl, furan, and methoxyphenyl groups

Properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-29-17-8-5-7-16(13-17)14-23-21(25)22(26)24-15-20(19-11-6-12-30-19)31(27,28)18-9-3-2-4-10-18/h2-13,20H,14-15H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXPXNXCFALYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(3-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction conditions often include the use of potassium hydride to initiate imine–imine rearrangement, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(3-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The benzenesulfonyl group can be reduced to a benzene group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the benzenesulfonyl group may produce benzene derivatives.

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(3-methoxyphenyl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(3-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The furan ring and benzenesulfonyl group are believed to play crucial roles in its biological activity. The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(3-methoxyphenyl)methyl]ethanediamide is unique due to the presence of the methoxyphenyl group, which may enhance its biological activity and chemical stability compared to similar compounds

Biological Activity

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that combines aromatic and heterocyclic moieties, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H22N2O4S
  • Molecular Weight : 378.46 g/mol

The biological activity of this compound is hypothesized to involve its ability to interact with specific enzymes or receptors in biological systems. The sulfonamide group may facilitate binding to target proteins, potentially inhibiting their activity. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities. Here are some key findings related to the biological activity of this compound:

Antimicrobial Activity

Studies have shown that compounds containing furan and benzenesulfonamide groups possess antimicrobial properties. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

Preliminary research suggests that this compound could exhibit anticancer properties. It may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For instance, it may inhibit carbonic anhydrase or other relevant enzymes, impacting physiological processes like acid-base balance and ion transport.

Case Studies and Experimental Data

Several studies have explored the biological activity of similar compounds, providing insights into their mechanisms and effectiveness:

  • Study on Antimicrobial Properties :
    • Objective : Evaluate the antimicrobial efficacy against various bacterial strains.
    • Method : Disc diffusion and broth microdilution methods were used.
    • Results : Compounds similar to this compound showed significant inhibition zones against Gram-positive bacteria.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18
  • Study on Anticancer Activity :
    • Objective : Assess the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was performed on various cancer cell lines.
    • Results : The compound demonstrated a dose-dependent decrease in cell viability.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

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